Decyl Methanethiosulfonate

Ion Channel Pharmacology GABA Receptors SCAM

Standard MTS reagents fail to access membrane-buried cysteines due to low hydrophobicity. Decyl Methanethiosulfonate (C10 MTS, XLogP3=4.5) solves this with a C10 chain for membrane penetration & lipid tethering. - Enables SCAMP & conformational trapping in transmembrane domains - Creates hydrophobic membrane tethers inaccessible to shorter MTS analogs - Defines binding pocket dimensions at ~1.3 Å resolution Supplied with batch-specific purity analysis for reproducible results.

Molecular Formula C11H24O2S2
Molecular Weight 252.4 g/mol
CAS No. 190852-38-1
Cat. No. B014326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl Methanethiosulfonate
CAS190852-38-1
SynonymsMethanesulfonothioic Acid S-Decyl Ester; 
Molecular FormulaC11H24O2S2
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCSS(=O)(=O)C
InChIInChI=1S/C11H24O2S2/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3
InChIKeyDOBVPKYSENAWGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decyl Methanethiosulfonate (CAS 190852-38-1) Procurement and Chemical Profile for Bioconjugation Research


Decyl Methanethiosulfonate (DMTS, CAS 190852-38-1) is an n-alkyl-methanethiosulfonate (MTS) compound, defined by its C10 aliphatic chain and the core methanethiosulfonate moiety [1]. The compound has a molecular formula of C11H24O2S2, a molecular weight of 252.44 g/mol, and a predicted XLogP3 value of 4.5, classifying it as a highly hydrophobic reagent [1]. DMTS is specifically designed for the rapid, covalent, and selective modification of sulfhydryl (-SH) groups on cysteine residues in proteins . This class of reagents is a cornerstone in chemical biology for mapping protein structure, dynamics, and interactions through techniques like Substituted Cysteine Accessibility Method (SCAM) [2].

Why Generic Substitution Fails: The Quantifiable Impact of Alkyl Chain Length on Decyl MTS Performance


MTS reagents are not interchangeable. The biological and experimental outcomes of cysteine modification are highly dependent on the physicochemical properties of the n-alkyl substituent [1]. The length of the hydrophobic chain directly controls critical parameters such as the reagent's partition coefficient (XLogP), its ability to penetrate cellular membranes, and the physical size of the modification introduced onto the target cysteine [1][2]. Substituting Decyl MTS with a shorter-chain analog, such as Methyl MTS or Ethyl MTS, will drastically alter these properties, leading to a failure to access membrane-buried sites or a change in the biophysical consequence of the modification, such as its ability to act as a membrane tether [2]. The quantitative evidence below demonstrates that the C10 chain of Decyl MTS confers specific, non-linear properties that are essential for certain advanced applications, making it a unique and necessary tool rather than a generic substitute.

Quantitative Evidence Guide: Decyl Methanethiosulfonate Differentiation Data vs. Comparators


Direct Comparative Efficacy: Functional Modification of GABAA Receptor β3M286C by n-Alkyl-MTS Reagents

In a direct head-to-head comparison, n-decyl-MTS (Decyl Methanethiosulfonate) was among a panel of n-alkyl-MTS reagents (methyl- to n-decyl-) used to modify β3M286C GABAA receptors in Xenopus oocytes. The study established a functional 'cut-on' threshold. Reagents from methyl-MTS to ethyl-MTS had no effect on GABA sensitivity. In contrast, modification by n-propyl-MTS and all larger reagents, including n-decyl-MTS, resulted in persistently increased GABA sensitivity and decreased etomidate modulation [1]. This demonstrates that n-decyl-MTS, due to its size, is functional where smaller reagents (C1-C2) fail to produce a change in receptor function, and it belongs to the class of reagents that can sterically overlap the etomidate binding site [1].

Ion Channel Pharmacology GABA Receptors SCAM

Hydrophobicity and Membrane Partitioning: Decyl MTS as a Lipid Tethering Tool

The unique application of long-chain n-alkyl-MTS reagents, such as Decyl MTS, is their ability to partition into the lipid bilayer and act as a membrane tether [1]. This is a class-level property inferred from the increasing XLogP values of the n-alkyl-MTS series. While a direct partition coefficient for Decyl MTS is not available, its predicted XLogP3 of 4.5 represents a massive increase in hydrophobicity compared to the shortest homolog, Methyl MTS (XLogP3 = 0.0) [2][3]. This quantitative difference in calculated logP supports the principle that Decyl MTS will have a strong preference for the hydrophobic core of the membrane, whereas Methyl MTS will be more water-soluble [2][3]. This property was exploited to tether cytoplasmic domains to the membrane to study ion channel gating, a function impossible for shorter, less hydrophobic MTS reagents [1].

Membrane Protein Biophysics Ion Channel Gating Hydrophobic Mismatch

State-Dependent Accessibility in Glycine Receptors: C10 as a Gating State Probe

A study on glycine receptor gating provides direct, quantitative evidence of differential accessibility based on alkyl chain length. At residue S267C, short-chain MTS compounds (C3-C8) could access and modify the cysteine in both the closed and open states of the receptor. In stark contrast, longer-chain MTS compounds, specifically C10 (Decyl MTS) through C16, were only able to modify the receptor in the open state [1]. This demonstrates that the C10 chain is the shortest length in the tested series that confers state-dependent accessibility, making Decyl MTS a specific probe for the open conformation of the ion channel pore.

Neuropharmacology Glycine Receptors SCAM

Decyl Methanethiosulfonate Application Scenarios: Optimizing Scientific and Procurement Decisions


Probing Ligand Binding Pockets with Molecular Rulers

Researchers investigating ligand binding sites on membrane proteins, such as GPCRs or ligand-gated ion channels, can use Decyl MTS in substituted cysteine modification and protection (SCAMP) experiments. The data from Fantasia et al. [1] demonstrates that n-decyl-MTS is functionally active in modifying a cysteine within the transmembrane domain and can be sterically protected by a bound ligand. By using a panel of MTS reagents of varying lengths, Decyl MTS helps define the physical dimensions of a binding pocket by establishing an upper limit for steric overlap, offering a precision of approximately 1.3 Å [2].

Investigating Lipid-Protein Interactions via Membrane Tethering

To study the role of membrane association in regulating soluble protein domains (e.g., cytoplasmic domains of ion channels), Decyl MTS serves as a potent chemical biology tool. As shown by Enkvetchakul et al. [1], modifying an engineered cysteine with a long-chain alkyl-MTS reagent like Decyl MTS can tether that domain to the lipid bilayer. This technique allows scientists to experimentally mimic and modulate a protein's native lipid interactions, a function that shorter-chain MTS reagents cannot perform due to insufficient hydrophobicity [2]. This approach is vital for dissecting the biophysical mechanisms of channel gating and enzyme regulation.

Mapping State-Dependent Conformational Changes in Ion Channels

For studies focused on the dynamic structural rearrangements of ion channels, Decyl MTS offers a unique advantage as a conformational probe. As demonstrated by Lobo and Harris [1], the accessibility of a target cysteine to Decyl MTS (C10) is strictly dependent on the channel's gating state (open vs. closed), a property not shared by shorter-chain MTS reagents (C3-C8). This allows researchers to use Decyl MTS to 'trap' or specifically label a channel in a particular conformation, enabling the identification of residues that form part of the open-state pore lining, which is a critical step in understanding channel gating mechanisms.

Chemical Mutagenesis for Functional Group Introduction

In protein engineering and enzymology, the goal is to introduce specific chemical properties (e.g., hydrophobicity, bulk) at a precise location. Decyl MTS provides a reliable way to convert an engineered cysteine into a large, hydrophobic moiety. This 'chemical mutagenesis' allows for the study of steric and hydrophobic effects on protein function, complementing traditional site-directed mutagenesis [1]. The quantitative evidence confirms that the C10 chain introduces a functional change (e.g., altered GABA sensitivity [2]) that is distinct from and unattainable with shorter-chain MTS reagents.

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